molecular formula C23H23ClN2O4S B15032093 N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

Cat. No.: B15032093
M. Wt: 459.0 g/mol
InChI Key: NPXBRKZEOCXZBI-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a methyl-substituted phenyl ring, and a methoxybenzenesulfonamido group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-16-4-8-19(9-5-16)26(31(28,29)21-12-10-20(30-3)11-13-21)15-23(27)25-18-7-6-17(2)22(24)14-18/h4-14H,15H2,1-3H3,(H,25,27)

InChI Key

NPXBRKZEOCXZBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve:

    Nitration and Reduction: Starting with the nitration of 3-chloro-4-methylphenyl, followed by reduction to form the corresponding amine.

    Acylation: The final step often involves acylation to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to achieving efficient production. Industrial methods may also include purification steps such as recrystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chloro and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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